molecular formula C10H12N2O2 B119673 Methyl 2-(allylamino)nicotinate CAS No. 157362-04-4

Methyl 2-(allylamino)nicotinate

Número de catálogo: B119673
Número CAS: 157362-04-4
Peso molecular: 192.21 g/mol
Clave InChI: GHNRHBZUGAHBQK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 2-(allylamino)nicotinate is a nicotinic acid derivative characterized by a pyridine ring substituted with an allylamino group at the 2-position and a methyl ester at the 3-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(allylamino)nicotinate typically involves the reaction of 2-chloronicotinic acid with allylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to obtain this compound.

Industrial Production Methods: For industrial production, the process is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the yield and purity of the final product. The use of solid catalysts and environmentally benign solvents is preferred to minimize the environmental impact of the production process.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 2-(allylamino)nicotinate undergoes various chemical reactions, including:

    Oxidation: The allylamino group can be oxidized to form corresponding oxides.

    Reduction: The nitro group in the nicotinate structure can be reduced to an amine.

    Substitution: The allylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Formation of substituted nicotinates with various functional groups.

Aplicaciones Científicas De Investigación

Chemistry

Methyl 2-(allylamino)nicotinate serves as a building block for synthesizing complex organic molecules. It can participate in various chemical reactions, including:

  • Oxidation : The allylamino group can be oxidized to form corresponding oxides.
  • Reduction : The nitro group in the nicotinate structure can be reduced to an amine.
  • Substitution : The allylamino group can engage in nucleophilic substitution reactions.

Biology

In biological research, this compound is investigated for its bioactive properties , including:

  • Antimicrobial Activity : Preliminary studies indicate potential effectiveness against various pathogens.
  • Anti-inflammatory Effects : It may exhibit anti-inflammatory properties beneficial for treating inflammatory diseases.

Medicine

This compound is explored for its therapeutic effects in:

  • Pain Management : As a topical analgesic, it enhances local blood flow through peripheral vasodilation, aiding in muscle and joint pain relief.
  • Cancer Treatment : Research indicates it may inhibit the proliferation of certain cancer cell lines, suggesting potential anti-cancer properties.

Comparative Analysis with Related Compounds

CompoundMechanism of ActionTherapeutic Use
Methyl NicotinateVasodilation via prostaglandin releaseMuscle/joint pain relief
This compoundVasodilation, anti-inflammatory effectsPotential analgesic and anti-inflammatory agent
Nicotinic AcidModulates nicotinic receptorsDyslipidemia treatment

Case Studies and Research Findings

  • In Vitro Studies :
    • Research indicates that this compound inhibits the proliferation of certain cancer cell lines, showcasing its potential as an anti-cancer agent.
  • In Vivo Studies :
    • In rodent models, topical application resulted in significant pain relief in inflammatory conditions, supporting its use as a topical analgesic.
  • Clinical Applications :
    • A study demonstrated that local application of methyl nicotinate could improve peripheral blood collection methods by enhancing blood flow without altering the proportions of blood cell types significantly .

Mecanismo De Acción

The mechanism of action of Methyl 2-(allylamino)nicotinate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. Additionally, it may interact with receptors on cell surfaces to modulate cellular signaling pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural features—the allylamino group and methyl ester—distinguish it from other nicotinate derivatives. Below is a comparative analysis with compounds from the evidence:

Compound Substituents Key Properties Reference
Methyl 2-(allylamino)nicotinate 2-allylamino, 3-methyl ester Hypothesized moderate polarity due to ester and allyl groups; likely lower melting point vs. halogenated analogs. N/A
Compound 45 () 2-chlorophenylamino, 3-trifluoromethyl, benzamide Melting point: 153–155°C; high yield (65%); HIV-1 RT inhibitory activity.
Methyl 2-aminonicotinate 2-amino, 3-methyl ester CAS 14667-47-1; simpler structure with amino group; used as a precursor in synthesis.
Methyl nicotinate 3-methyl ester Purity: 100%; acute toxicity (skin/eye irritant); used in pharmaceuticals and cosmetics.
Methyl 2-(methylsulfonamido)nicotinate 2-methylsulfonamido, 3-methyl ester Commercial availability (5 suppliers); sulfonamide group enhances stability.

Key Observations :

  • Melting Points: Halogenated derivatives (e.g., Compound 45) exhibit higher melting points (153–180°C) due to stronger intermolecular forces, whereas non-halogenated esters (e.g., Methyl nicotinate) are likely liquids or low-melting solids .
  • Biological Activity: While HIV-1 RT inhibitors in feature trifluoromethyl and benzamide groups, the allylamino group in the target compound may confer distinct binding interactions, though this requires experimental validation .

Actividad Biológica

Methyl 2-(allylamino)nicotinate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications based on available research findings.

1. Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by the presence of an allylamino group. Its chemical structure can be represented as follows:

  • Chemical Formula : C11_{11}H14_{14}N2_{2}O2_{2}
  • Molecular Weight : 210.24 g/mol
  • SMILES Notation : CC(=C)NCC1=C(N=C(N1C(=O)OC)C)C

The biological activity of this compound can be attributed to several mechanisms:

  • Vasodilation : Similar to its analog methyl nicotinate, it is believed to induce vasodilation through the release of prostaglandins, enhancing local blood flow and potentially aiding in the treatment of muscle and joint pain .
  • Nicotinic Receptor Modulation : The compound may interact with nicotinic acetylcholine receptors, influencing neurotransmission and exhibiting neuroprotective effects .
  • Anti-inflammatory Effects : Preliminary studies suggest that it may exert anti-inflammatory properties, potentially beneficial in treating inflammatory diseases .

3. Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The compound demonstrates good lipophilicity, which facilitates its absorption through biological membranes.
  • Metabolism : It is likely metabolized via hydrolysis to release nicotinic acid and other metabolites, similar to other esters of nicotinic acid .
  • Excretion : Following administration, metabolites are primarily excreted via renal pathways.

4.1 In Vitro Studies

In vitro studies have shown that this compound exhibits significant activity against various cell lines. For instance:

  • Cell Proliferation : It has been reported to inhibit the proliferation of certain cancer cell lines, indicating potential anti-cancer properties.
  • Neuroprotective Effects : Research indicates that it may protect neuronal cells from oxidative stress-induced damage .

4.2 In Vivo Studies

Animal models have been utilized to assess the therapeutic efficacy of this compound:

  • Pain Relief : In rodent models, topical application resulted in significant pain relief in inflammatory conditions, supporting its use as a topical analgesic.
  • Inflammation Reduction : Studies demonstrated a reduction in inflammatory markers in treated animals compared to controls .

5. Comparative Analysis with Related Compounds

CompoundMechanism of ActionTherapeutic Use
Methyl NicotinateVasodilation via prostaglandin releaseMuscle/joint pain relief
This compoundVasodilation, anti-inflammatory effectsPotential analgesic and anti-inflammatory agent
Nicotinic AcidModulates nicotinic receptorsDyslipidemia treatment

6. Conclusion

This compound presents promising biological activities that warrant further investigation. Its mechanisms involving vasodilation and potential anti-inflammatory effects make it a candidate for therapeutic applications in pain management and inflammation-related conditions. Continued research is necessary to fully elucidate its pharmacological profile and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for validating the purity and structural identity of Methyl 2-(allylamino)nicotinate in synthetic workflows?

To confirm purity and structure, researchers should employ a combination of chromatographic and spectroscopic methods:

  • High-Performance Liquid Chromatography (HPLC) with UV detection can quantify purity, using reference standards (e.g., methyl nicotinate derivatives as comparators) .
  • Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) is critical for structural confirmation, particularly to verify the allylamino substitution pattern and ester functionality .
  • Mass Spectrometry (MS) ensures molecular weight consistency and detects potential impurities . Cross-referencing data with authoritative databases like NIST Chemistry WebBook enhances reliability .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

Key precautions include:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as related nicotinate esters may cause irritation .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors, especially during weighing or reactions .
  • Storage : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation or moisture absorption .
  • Spill Management : Neutralize accidental releases with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting points) of this compound across studies?

Discrepancies may arise from polymorphic forms, impurities, or measurement techniques. To address this:

  • Differential Scanning Calorimetry (DSC) : Perform thermal analysis to identify polymorphs and validate melting ranges .
  • Recrystallization Studies : Test purity by recrystallizing the compound in solvents like ethanol or acetonitrile and compare results .
  • Cross-Validation : Compare data with peer-reviewed studies and standardized databases (e.g., NIST) to identify outliers .

Q. What experimental strategies are effective for studying the hydrolytic stability of this compound under varying pH conditions?

Design a kinetic stability assay as follows:

  • Buffer Systems : Prepare solutions at pH 2 (simulating gastric fluid), 7.4 (physiological), and 10 (alkaline) using phosphate or carbonate buffers.
  • HPLC Monitoring : Quantify degradation products (e.g., nicotinic acid derivatives) over time at controlled temperatures (25°C, 37°C) .
  • Mechanistic Analysis : Use LC-MS to identify hydrolysis pathways (ester cleavage vs. allylamino group reactivity) .
  • Statistical Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .

Q. How can researchers optimize synthetic routes for this compound to improve yield and scalability?

Consider these methodological improvements:

  • Catalyst Screening : Test palladium or copper catalysts for coupling reactions involving allylamine and methyl nicotinate precursors .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for reaction efficiency and ease of purification .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .
  • Green Chemistry Metrics : Calculate E-factors and atom economy to align with sustainable practices .

Q. Methodological Guidance for Data Contradictions

Q. What steps should be taken when encountering conflicting toxicity data for this compound in literature?

  • Source Evaluation : Prioritize studies from reputable journals or regulatory bodies (e.g., EWG) over non-peer-reviewed vendors .
  • Dose-Response Analysis : Replicate toxicity assays (e.g., Ames test for mutagenicity) under standardized protocols .
  • Comparative Toxicology : Benchmark against structurally similar compounds (e.g., methyl nicotinate) to identify structure-activity relationships .

Propiedades

IUPAC Name

methyl 2-(prop-2-enylamino)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-3-6-11-9-8(10(13)14-2)5-4-7-12-9/h3-5,7H,1,6H2,2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNRHBZUGAHBQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 2-chloropyridine-3-carboxylate (5 g) was reacted neat with allylamine (3.1 g) with heating at 140° C. for 4 hours. The volatiles were removed under reduced pressure and the residue chromatographed on silica gel eluting with ethyl acetate in hexane to afford 4.12 g of the title compound. MS (DCl/NH3) m/e 207 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.